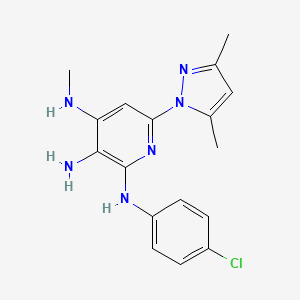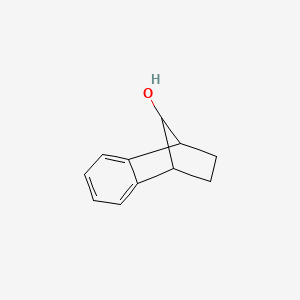
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer is a chemical compound with the molecular formula C₁₁H₁₂O and a molecular weight of 160.2124 g/mol . It is also known by other names such as anti-7-Benzonorbornenol and anti-7-Hydroxybenzonorbornene . This compound is characterized by its unique structure, which includes a methano bridge and a hydroxyl group attached to a naphthalene ring system.
Méthodes De Préparation
The synthesis of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer can be achieved through various synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydro-1,4-methanonaphthalene with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure the desired stereoisomer is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of corresponding ketones or aldehydes.
Applications De Recherche Scientifique
This compound has various scientific research applications across multiple fields. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be studied for its potential pharmacological properties and interactions with biological systems. Industrial applications include its use as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer involves its interaction with specific molecular targets and pathways . The hydroxyl group plays a crucial role in its reactivity and binding to target molecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer can be compared with other similar compounds such as 1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-one and 9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine . These compounds share structural similarities but differ in functional groups and specific reactivity. The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
1198-20-5 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
tricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-ol |
InChI |
InChI=1S/C11H12O/c12-11-9-5-6-10(11)8-4-2-1-3-7(8)9/h1-4,9-12H,5-6H2 |
Clé InChI |
HEKIGGFOVMNILV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1C3=CC=CC=C23)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


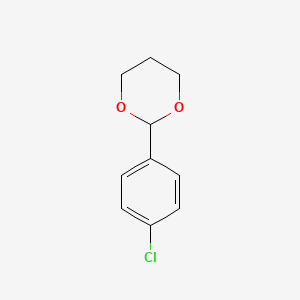
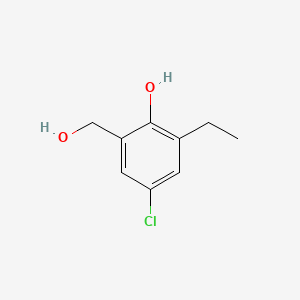
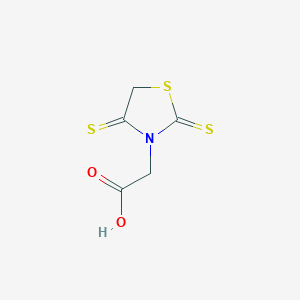


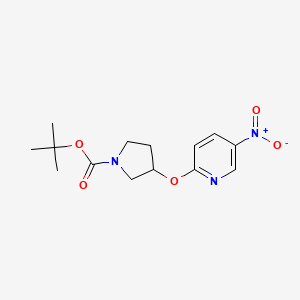
![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
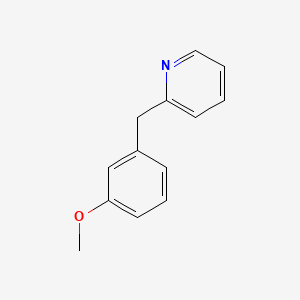
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
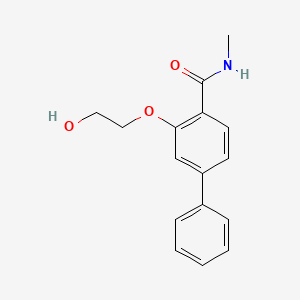
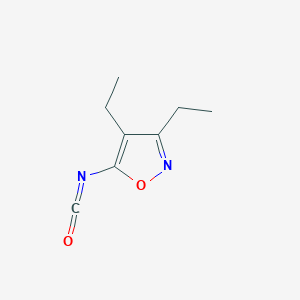

![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
